Sinapyl alcohol
Overview
Description
Sinapyl alcohol is an organic compound structurally related to cinnamic acid. It is biosynthesized via the phenylpropanoid biochemical pathway, with sinapaldehyde as its immediate precursor . This phytochemical is one of the monolignols, which are precursors to lignin or lignans. This compound is also a biosynthetic precursor to various stilbenoids and coumarins .
Mechanism of Action
Target of Action
Sinapyl alcohol is a monolignol that plays a crucial role in the formation of lignin , a major component of plant cell walls . Lignin provides mechanical strength and durability to plant tissues . This compound is incorporated into lignin in place of natural this compound .
Mode of Action
This compound interacts with its targets through a process known as lignification . This process involves the oxidative polymerization of monolignols, initiated by the conversion of these monomers into delocalized phenoxy radicals by two classes of enzymes: laccases and/or peroxidases . These radicals then spontaneously cross-couple with radicals formed on the phenolic termini of growing lignin chains .
Biochemical Pathways
This compound is biosynthesized via the phenylpropanoid biochemical pathway . Its immediate precursor is sinapaldehyde . The monolignols, including this compound, are synthesized from phenylalanine (Phe) through the general phenylpropanoid and monolignol-specific pathways .
Pharmacokinetics
Once incorporated into the plant cell wall, the chemical reporter group can undergo a bioorthogonal ligation reaction with an EPR probe .
Result of Action
The incorporation of this compound into lignin results in the formation of a polyphenolic polymer . This polymer is a major component of lignocellulosic biomass, an economically important and renewable agro-resource utilized in many industrial processes . The use of this compound allows for a better understanding of the distribution of monolignols in the plant cell wall .
Action Environment
The action of this compound is influenced by the complex biological environment of the plant cell wall . Factors such as the stability of the compound in this environment and the presence of other biomolecules can impact the efficacy and stability of this compound .
Biochemical Analysis
Biochemical Properties
Sinapyl alcohol plays a crucial role in the biosynthesis of lignin, a complex polymer that provides structural support to plant cell walls . It interacts with several enzymes, including cinnamyl alcohol dehydrogenase (CAD), which catalyzes the reduction of sinapaldehyde to this compound . Additionally, enzymes such as ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) are involved in its biosynthesis . These interactions are essential for the formation of lignin, which imparts rigidity and decay resistance to plant cell walls .
Cellular Effects
This compound influences various cellular processes, particularly in plant cells. It is a key component in the formation of lignin, which is deposited in the secondary cell walls of plants . This deposition enhances the structural integrity and defense mechanisms of the plant . This compound also affects cell signaling pathways and gene expression related to lignin biosynthesis . Its presence in the cell wall can trigger responses to biotic and abiotic stress, such as pathogen attack and mechanical damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in the lignin biosynthetic pathway . It is synthesized from sinapaldehyde by the action of cinnamyl alcohol dehydrogenase (CAD) . This compound can also be produced from coniferyl alcohol through the action of ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) . These enzymes facilitate the conversion of precursor molecules into this compound, which is then polymerized into lignin by laccases and peroxidases .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied using various techniques . It has been observed that this compound can be incorporated into plant cell walls, where it undergoes polymerization to form lignin . Over time, the effects of this compound on cellular function can be monitored using bioimaging techniques such as EPR spectroscopy . These studies have shown that this compound remains stable within the cell wall matrix and contributes to the long-term structural integrity of the plant .
Dosage Effects in Animal Models
While this compound is primarily studied in plant systems, its effects in animal models have also been explored . In these studies, varying dosages of this compound have been administered to assess its impact on cellular and metabolic processes . It has been found that high doses of this compound can lead to toxic effects, while lower doses may have minimal impact . These findings highlight the importance of dosage in determining the biological effects of this compound in different organisms .
Metabolic Pathways
This compound is involved in the phenylpropanoid metabolic pathway, which leads to the biosynthesis of lignin . This pathway begins with the conversion of phenylalanine to cinnamic acid, followed by a series of enzymatic reactions that produce this compound . Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) . This compound is then polymerized into lignin, contributing to the structural and defensive properties of plant cell walls .
Transport and Distribution
Within plant cells, this compound is transported to the cell wall, where it is incorporated into lignin . This transport is facilitated by specific transporters and binding proteins that ensure the proper localization of this compound . Once in the cell wall, this compound is polymerized by laccases and peroxidases, leading to the formation of lignin . This distribution and incorporation into the cell wall are crucial for the structural integrity and defense mechanisms of the plant .
Subcellular Localization
This compound is primarily localized in the cell wall, where it participates in lignin biosynthesis . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper incorporation into the cell wall matrix . This localization is essential for the formation of lignin and the resulting structural and defensive properties of the plant cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sinapyl alcohol can be synthesized through the selective 1,2-reduction of corresponding cinnamate esters using diisobutylaluminium hydride as a reducing agent . Another method involves the biosynthesis of 4-hydroxycinnamyl alcohols, including this compound, through a three-step process in one pot .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic dehydrogenation of monolignols like p-coumaryl alcohol, coniferyl alcohol, and this compound itself. These processes are catalyzed by enzymes such as laccases and peroxidases .
Chemical Reactions Analysis
Types of Reactions: Sinapyl alcohol undergoes various chemical reactions, including:
Oxidation: Enhanced by compounds like 4-coumaric acid and ferulic acid.
Hydroformylation and Hydrogenation: Catalyzed by cobalt and rhodium carbonyl complexes, leading to products like 4-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)butanal.
Coupling Reactions: With sinapyl p-hydroxybenzoate.
Common Reagents and Conditions:
Oxidation: Peroxidases and laccases.
Reduction: Diisobutylaluminium hydride.
Hydroformylation and Hydrogenation: Cobalt and rhodium carbonyl complexes.
Major Products:
- 4-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)butanal
- 3-hydroxy-2-(4-hydroxy-3,5-dimethoxybenzyl)propanal
- 4-(3-hydroxypropyl)-2,6-dimethoxyphenol .
Scientific Research Applications
Sinapyl alcohol has a wide range of applications in scientific research:
Chemistry: Used in the study of lignification and the biosynthesis of lignin.
Biology: Acts as a precursor to various biologically active compounds.
Medicine: Exhibits antioxidant, antifungal, and antimicrobial activities.
Industry: Utilized in the production of lignin-based materials and as a feedstock for biorefining.
Comparison with Similar Compounds
- Coniferyl alcohol
- p-Coumaryl alcohol
- Sinapinic acid
- Syringol
- Syringaldehyde
- Syringic acid
- Acetosyringone
- Sinapine
- Canolol .
Properties
IUPAC Name |
4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFOPEXOUVTGJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895025 | |
Record name | 4-(3-Hydroxy-1-propen-1-yl)-2,6-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537-33-7 | |
Record name | Sinapyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Hydroxy-1-propen-1-yl)-2,6-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10895025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary role of sinapyl alcohol in plants?
A1: this compound is a primary precursor for syringyl (S) lignin biosynthesis in plants, particularly angiosperms [, , , , ]. S lignin, along with guaiacyl (G) lignin, represents a significant portion of lignin in most flowering plants.
Q2: How does this compound differ from coniferyl alcohol in terms of its role in lignin biosynthesis?
A2: Both are monolignols, but coniferyl alcohol primarily forms guaiacyl (G) lignin units, while this compound gives rise to syringyl (S) units [, , , ]. The additional methoxy group in this compound influences its reactivity and the final lignin structure [].
Q3: What is the significance of this compound glycosylation in plants?
A4: Glycosylation of this compound, forming isosyringin, is believed to aid in its transport and storage [, ]. It may also regulate the availability of free this compound for lignin polymerization [, ].
Q4: Can conifers, which typically lack S lignin, be engineered to produce it?
A5: Yes, studies have demonstrated that introducing genes like ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) into conifers like Pinus radiata allows them to produce and incorporate this compound into their lignin, creating a syringyl-rich lignin similar to hardwoods [].
Q5: What is the molecular formula, weight, and characteristic spectroscopic data for this compound?
A6: - Molecular Formula: C11H14O4- Molecular Weight: 210.23 g/mol- Spectroscopic data: NMR and mass spectrometry are commonly used for characterization. This compound exhibits characteristic signals in 1H and 13C NMR corresponding to its aromatic ring, propenyl side chain, and methoxy groups [, ]. Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for identification [].
Q6: How does the reactivity of this compound differ from coniferyl alcohol during lignin polymerization?
A7: The presence of an extra methoxy group in this compound makes its radical less reactive compared to the coniferyl alcohol radical []. This difference in reactivity influences the types and frequencies of linkages formed during lignin polymerization, contributing to structural differences between G and S lignin [, ].
Q7: How does pH influence the peroxidase-catalyzed polymerization of this compound?
A8: Studies show that acidic conditions (pH below 4.5) enhance the dehydrogenative polymerization of this compound []. Under these conditions, the reactive quinone methide intermediates formed during oxidation are more likely to react with water, leading to the formation of benzyl alcohol type β-O-4 substructures, a characteristic feature of S-rich lignins [].
Q8: What is the role of peroxidases in the polymerization of this compound?
A9: Peroxidases are crucial for lignin polymerization, catalyzing the oxidation of monolignols like this compound into phenoxy radicals [, , ]. These radicals then undergo spontaneous coupling reactions to form the lignin polymer [, ].
Q9: Are there specific peroxidases that preferentially oxidize this compound?
A10: Research suggests that certain peroxidase isoforms exhibit higher activity towards this compound compared to other monolignols [, ]. For instance, an acidic peroxidase fraction from silver birch (Betula pendula) showed a higher affinity for this compound oxidation than for coniferyl alcohol []. This substrate specificity likely contributes to the regulation of S lignin biosynthesis in angiosperms [].
Q10: Does the presence of syringyl lignin impact the properties of plant biomass?
A11: Yes, syringyl lignin generally makes plant biomass easier to process for biofuel production and paper pulping compared to guaiacyl lignin []. The altered structure of S lignin makes it more amenable to chemical and enzymatic breakdown [, ].
Q11: Can this compound be used as a starting material for producing valuable chemicals?
A12: Potentially, yes. Syringaresinol, a lignan with nutraceutical and polymer applications, can be synthesized from this compound using a two-step biocatalytic process []. This opens avenues for utilizing this compound or its derivatives as a renewable source for valuable chemical production.
Q12: What is the role of computational chemistry in understanding this compound polymerization?
A13: Computational methods, such as density functional theory (DFT) calculations, help predict the reactivity of this compound and its intermediates during polymerization []. These calculations provide insights into the preferential formation of specific lignin linkages and aid in understanding the structural features of S lignin [].
Q13: What are some of the challenges in studying this compound and S lignin?
A14: Challenges include the complexity of the lignin polymerization process, the presence of multiple enzymatic and non-enzymatic reactions, and the difficulty in isolating and characterizing specific lignin structures [, , ]. Further research is needed to fully elucidate the regulatory mechanisms governing this compound biosynthesis and its incorporation into lignin.
Q14: What are the future directions in this compound and lignin research?
A15: Future research will likely focus on engineering plants with tailored lignin compositions to improve biomass processing for biofuels and biomaterials []. Understanding the precise roles of specific peroxidases and other enzymes involved in this compound metabolism will be crucial for developing effective engineering strategies []. Additionally, exploring the potential of this compound and its derivatives as renewable feedstocks for valuable chemical production holds promise for a more sustainable future [].
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